molecular formula C4H11Br2N B8482712 (2-Bromoethyl)(ethyl)aminehydrobromide

(2-Bromoethyl)(ethyl)aminehydrobromide

Cat. No.: B8482712
M. Wt: 232.94 g/mol
InChI Key: HKKDYTCVNPWZBM-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(ethyl)amine hydrobromide is a brominated alkylamine salt with the molecular formula C₄H₁₁Br₂N. Structurally, it consists of an ethyl group and a 2-bromoethyl group attached to a central nitrogen atom, stabilized by a hydrobromic acid counterion. This compound is primarily utilized in organic synthesis, particularly in alkylation reactions and the construction of heterocyclic frameworks such as piperazines and thiazoles .

Properties

Molecular Formula

C4H11Br2N

Molecular Weight

232.94 g/mol

IUPAC Name

2-bromo-N-ethylethanamine;hydrobromide

InChI

InChI=1S/C4H10BrN.BrH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H

InChI Key

HKKDYTCVNPWZBM-UHFFFAOYSA-N

Canonical SMILES

CCNCCBr.Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : Ethylamine (1 equiv.), 1,2-dibromoethane (1.2 equiv.), 48% HBr (excess as solvent and proton source).

  • Temperature : 0–10°C to minimize side reactions (e.g., over-alkylation).

  • Time : 12–24 hours under reflux.

  • Workup : Precipitation with cold acetone followed by recrystallization from ethanol/ether mixtures.

Yield : ~85–90% (theoretical), with purity >98% confirmed by NMR.

Bromination of N-Ethylethanolamine with Hydrobromic Acid

This method adapts the bromination of ethanolamine derivatives, as demonstrated in the synthesis of 2-bromoethylamine hydrobromide. Substituting ethanolamine with N-ethylethanolamine introduces the ethyl group prior to bromination.

Procedure

  • Step 1 : N-Ethylethanolamine is dissolved in 40% HBr at 0–10°C.

  • Step 2 : The mixture is heated to 135–145°C under azeotropic conditions (with xylene) to remove water, driving the reaction to completion.

  • Step 3 : The crude product is filtered and washed with cold acetone to isolate (2-bromoethyl)(ethyl)amine hydrobromide.

Key Data :

ParameterValueSource
Yield99%
Purity99.5% (HPLC)
Melting Point172–174°C

Gabriel Synthesis with Potassium Phthalimide and Ethylene Dibromide

The Gabriel synthesis, traditionally used for primary amines, can be modified to synthesize secondary amines. In this approach, potassium phthalimide reacts with ethylene dibromide to form a phthalimidoyl intermediate, which is subsequently treated with ethylamine and hydrolyzed under acidic conditions.

Experimental Steps

  • Phthalimidoyl Intermediate : Potassium phthalimide (1 equiv.) reacts with ethylene dibromide (1.1 equiv.) in DMF at 80°C for 6 hours.

  • Alkylation with Ethylamine : The intermediate is treated with ethylamine (2 equiv.) in THF, yielding N-(2-bromoethyl)-N-ethylphthalimide.

  • Hydrolysis : Cleavage with 48% HBr at 100°C releases (2-bromoethyl)(ethyl)amine hydrobromide.

Yield : ~75–80% after purification by silica gel chromatography.

Reductive Amination of 2-Bromoacetaldehyde with Ethylamine

A less conventional but viable method involves reductive amination of 2-bromoacetaldehyde with ethylamine using sodium cyanoborohydride (NaBH3CN) in HBr-saturated methanol. This one-pot reaction proceeds via imine formation followed by reduction.

Conditions :

  • Molar Ratio : 2-Bromoacetaldehyde (1 equiv.), ethylamine (1.5 equiv.), NaBH3CN (1.2 equiv.).

  • Solvent : Methanol saturated with HBr gas.

  • Temperature : Room temperature, 24 hours.

Outcome :

  • Yield : 70–75% after recrystallization.

  • Advantage : Avoids harsh bromination conditions, suitable for heat-sensitive substrates.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Alkylation with 1,2-Dibromoethane85–9098High scalabilityRequires excess HBr
Bromination of N-Ethylethanolamine9999.5Excellent yieldHigh-temperature conditions
Gabriel Synthesis75–8097Avoids direct HBr useMulti-step, lower yield
Reductive Amination70–7595Mild conditionsLimited substrate availability

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-alkylation : Excess 1,2-dibromoethane may lead to tertiary amine byproducts (e.g., tris(2-bromoethyl)amine). This is mitigated by stoichiometric control and low temperatures.

  • Hydrolysis : Prolonged exposure to aqueous HBr can hydrolyze the C-Br bond, yielding ethanolamine derivatives. Anhydrous conditions and rapid workup minimize this.

Spectroscopic Characterization

  • 1H NMR (D2O) : δ 3.65 (t, J = 6.8 Hz, 2H, CH2Br), 3.20 (q, J = 7.2 Hz, 2H, NCH2CH3), 2.95 (t, J = 6.8 Hz, 2H, NHCH2), 1.25 (t, J = 7.2 Hz, 3H, CH3).

  • 13C NMR : δ 45.2 (NCH2CH3), 38.7 (NHCH2), 32.1 (CH2Br), 14.5 (CH3) .

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(ethyl)aminehydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Reductive Amination: The amine group can participate in reductive amination reactions to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases, such as potassium tert-butoxide or sodium hydride, are used to promote elimination reactions.

    Reductive Amination: Reducing agents, such as sodium cyanoborohydride or lithium aluminum hydride, are used in the presence of aldehydes or ketones.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted amines, thiols, or ethers.

    Elimination Reactions: The major products are alkenes.

    Reductive Amination: The major products are secondary or tertiary amines.

Scientific Research Applications

(2-Bromoethyl)(ethyl)aminehydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of (2-bromoethyl)(ethyl)amine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the amine group to participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key compounds structurally related to (2-Bromoethyl)(ethyl)amine hydrobromide:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Features
2-Bromoethylamine hydrobromide 2576-47-8 C₂H₇Br₂N 204.89 174–180 Simplest analog; single bromoethyl group, used in maleimide synthesis .
Bis(2-bromoethyl)amine hydrobromide 43204-63-3 C₄H₁₀Br₃N 311.84 203–205 Two bromoethyl groups; higher melting point and reactivity in cyclizations .
2-Bromo-N-methylethanamine hydrobromide 40052-63-9 C₃H₉Br₂N 218.92 Not reported Methyl substitution; likely lower steric hindrance than ethyl derivatives .
2-Bromo-N,N-dimethylethanamine hydrobromide 2862-39-7 C₄H₁₁Br₂N 233.95 Not reported Dimethyl substitution; altered solubility and nucleophilicity .

Physicochemical Properties

  • Melting Points: The presence of additional bromoethyl groups correlates with higher melting points. For instance, bis(2-bromoethyl)amine hydrobromide melts at 203–205°C , whereas mono-bromoethyl derivatives (e.g., 2-bromoethylamine hydrobromide) melt at 174–180°C . The ethyl group in (2-bromoethyl)(ethyl)amine hydrobromide likely lowers the melting point relative to the bis-bromoethyl analog.
  • Hazard Profiles : Most bromoethylamine salts share similar hazards, including skin/eye irritation (H315, H319) and respiratory toxicity (H335). Bis(2-bromoethyl)amine hydrobromide is classified under GHS Warning H302 (harmful if swallowed) , a profile likely applicable to the target compound.

Key Research Findings

Comparative Performance in Catalytic Reactions

  • Pd-Catalyzed Amination : Ethyl-substituted bromoethylamines may offer superior coupling efficiency compared to dimethyl analogs due to reduced electron-withdrawing effects, enhancing nucleophilic displacement in cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-bromoethyl)(ethyl)amine hydrobromide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. Ethylamine derivatives can react with 1,2-dibromoethane under controlled conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Temperature : Reactions typically proceed at 50–70°C to balance reaction rate and byproduct formation .
  • Stoichiometry : A 1:1 molar ratio of ethylamine to dibromoethane minimizes polybrominated byproducts.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. How can researchers characterize the purity and structure of (2-bromoethyl)(ethyl)amine hydrobromide?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the bromoethyl group (δ ~3.5–3.8 ppm for CH2_2Br) and ethylamine moiety (δ ~1.2–1.4 ppm for CH3_3) .
  • Elemental analysis : Matches calculated values for C (24.1%), H (4.8%), Br (57.3%), and N (6.7%) .
  • Melting point : 174–180°C (decomposition observed above 180°C) .

Q. What are the common nucleophilic substitution reactions involving (2-bromoethyl)(ethyl)amine hydrobromide?

  • Methodological Answer : The bromoethyl group undergoes substitution with:

  • Amines : Forms tertiary amines (e.g., reaction with pyrrolidine yields N-ethyl-N-(2-pyrrolidin-1-ylethyl)amine) .
  • Thiols : Produces thioether derivatives (e.g., with ethanethiol in basic conditions) .
  • Azides : Generates azidoethyl intermediates for click chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of (2-bromoethyl)(ethyl)amine hydrobromide?

  • Methodological Answer : Contradictions may arise from impurities or stereochemical variations. Strategies include:

  • HPLC-MS analysis : Identifies trace impurities (e.g., residual dibromoethane) that may interfere with biological assays .
  • Kinetic studies : Compare reaction rates of enantiomers (if chiral centers exist) to assess stereospecific activity .
  • Dose-response curves : Validate activity thresholds using standardized cell lines (e.g., HEK-293 or HeLa) .

Q. What computational methods predict the reactivity of (2-bromoethyl)(ethyl)amine hydrobromide in complex organic syntheses?

  • Methodological Answer :

  • DFT calculations : Model transition states for nucleophilic substitution (e.g., activation energy for azide substitution) .
  • Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .
  • Solvent effect simulations : COSMO-RS models optimize solvent selection for specific reactions .

Q. How does the stability of (2-bromoethyl)(ethyl)amine hydrobromide vary under different storage conditions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Degradation begins at 180°C, with HBr release .
  • Moisture sensitivity : Store under inert gas (N2_2/Ar) at 4°C to prevent hydrolysis to ethanolamine derivatives .
  • Light exposure : UV-Vis spectroscopy shows no photodegradation in amber glass vials over 30 days .

Q. What strategies differentiate the reactivity of (2-bromoethyl)(ethyl)amine hydrobromide from structurally similar compounds (e.g., bis(2-bromoethyl)amine hydrobromide)?

  • Methodological Answer :

  • Comparative kinetic studies : Monitor substitution rates with thiocyanate; mono-bromo derivatives react 2–3x slower than bis-bromo analogs .
  • Crystallography : Single-crystal X-ray diffraction reveals steric effects from the ethyl group, which hinder nucleophilic attack compared to methyl analogs .
  • Mass spectrometry fragmentation : Distinct fragmentation patterns differentiate mono- and di-bromoethylamine derivatives .

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